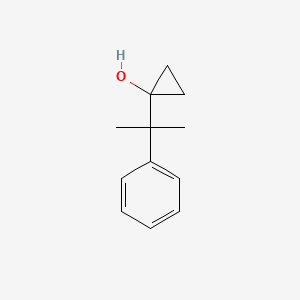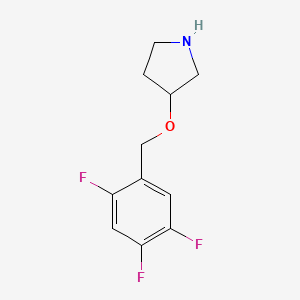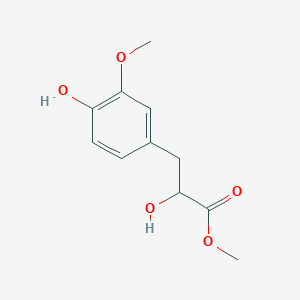
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound with the molecular formula C11H14O5. It is known for its antioxidant properties and is often used as a biomarker for the consumption of coffee due to its presence in caffeine metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the esterification of 4-hydroxy-3-methoxycinnamic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methanol and acid catalysts, with the reaction being carried out in large reactors. The product is then purified through distillation and crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions to form various ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid anhydrides are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of phenolic compounds.
Biology: Acts as a biomarker for the consumption of coffee and other caffeinated beverages.
Medicine: Investigated for its antioxidant properties and potential therapeutic effects in oxidative stress-related diseases.
Industry: Used in the formulation of antioxidant additives for food and cosmetic products.
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes involved in the oxidative stress response pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
- Hydrocinnamic acid, 4-hydroxy-3-methoxy-, methyl ester
- Methyl dihydroferulate
- Methyl hydroferulate
Uniqueness
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate is unique due to its specific structure, which imparts higher antioxidant activity compared to its analogs. This makes it particularly valuable in applications requiring potent antioxidant properties .
Eigenschaften
Molekularformel |
C11H14O5 |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H14O5/c1-15-10-6-7(3-4-8(10)12)5-9(13)11(14)16-2/h3-4,6,9,12-13H,5H2,1-2H3 |
InChI-Schlüssel |
RFIWMQUCNNVHDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


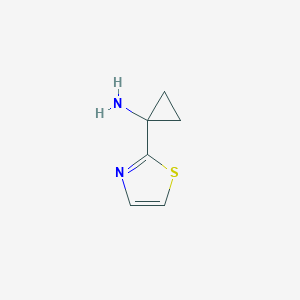
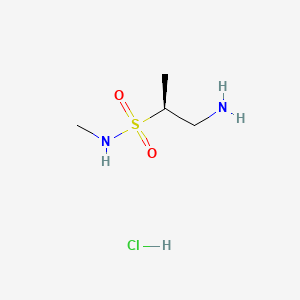
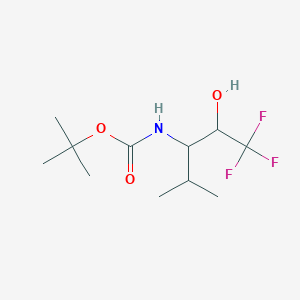
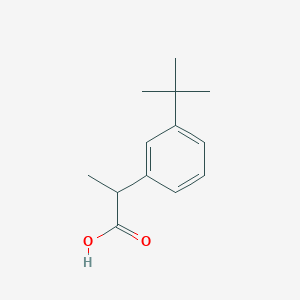
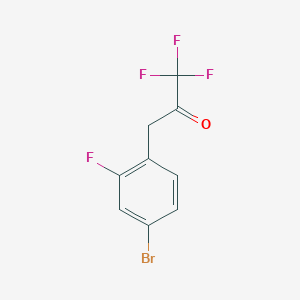
![1-(Methoxymethyl)-6-azaspiro[2.5]octanehydrochloride](/img/structure/B13591771.png)
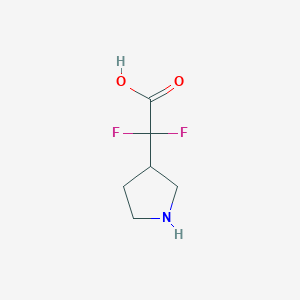
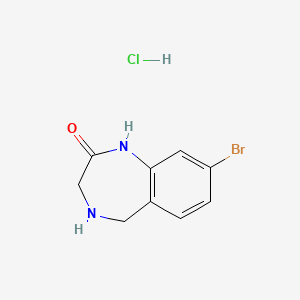
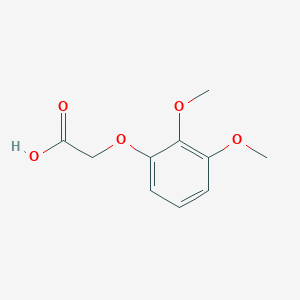
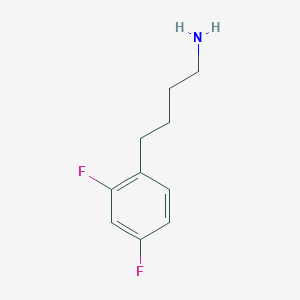
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13591807.png)
